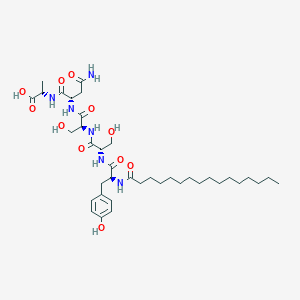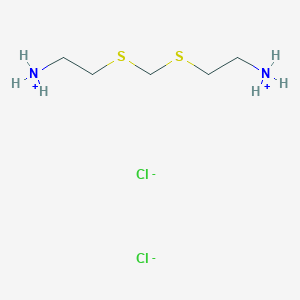
2,2-ジフルオロエチルアミン塩酸塩
概要
説明
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in the field of organic chemistry due to their unique properties and potential applications. The paper titled "Triethylamine Trishydrofluoride in Synthesis" discusses a versatile fluorinating agent, triethylamine trishydrofluoride, which can be used for various types of fluorination reactions, including nucleophilic substitutions and deprotection of silylethers . Although 2,2-difluoroethylamine hydrochloride is not specifically mentioned, the methods reviewed in this paper could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of 2,2-difluoroethylamine hydrochloride would include a difluoroethyl group attached to an amine, with a hydrochloride counterion to form a salt. The paper on the synthesis of new 2-hydroxy-3-(perfluoroalkyl)propylamines provides information on the characterization of similar fluorinated amines, which were analyzed using high-resolution 1H NMR spectral data . This suggests that NMR spectroscopy could be a useful tool for analyzing the molecular structure of 2,2-difluoroethylamine hydrochloride.
Chemical Reactions Analysis
The reactivity of fluorinated amines can be quite distinct from their non-fluorinated counterparts due to the electronegative nature of fluorine atoms. The abstracts provided do not detail specific reactions of 2,2-difluoroethylamine hydrochloride, but the synthesis paper suggests that fluorinated amines can be obtained by treating epoxypropanes with amines . This indicates that 2,2-difluoroethylamine hydrochloride could potentially participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The paper on perfluoroalkyl propylamines mentions the characterization of these compounds by their boiling points and elemental analyses . For 2,2-difluoroethylamine hydrochloride, similar analyses could provide insights into its volatility, stability, and purity.
科学的研究の応用
ジフルオロメチルジアゾメタン種のプレカーサー
「2,2-ジフルオロエチルアミン塩酸塩」は、「希少な」ジフルオロメチルジアゾメタン種(CF2HCHN2)のプレカーサーとして使用されると報告されています。 ジフルオロメチルジアゾメタン中間体は、第三ブチルニトリートと触媒量の酢酸の存在下でin situで生成させることができます .
作用機序
Target of Action
2,2-Difluoroethylamine hydrochloride is a chemical compound used primarily as a precursor for the synthesis of other compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes. The specific targets can vary depending on the particular synthesis pathway being used .
Mode of Action
The compound interacts with its targets through chemical reactions, often serving as a building block in the synthesis of more complex molecules . One reported use of 2,2-Difluoroethylamine hydrochloride is as a precursor for the generation of difluoromethyl diazomethane species . This is achieved in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Difluoroethylamine hydrochloride depend on the synthesis process in which it is used. In the case of generating difluoromethyl diazomethane species, the compound participates in [3+2] cycloadditions with alkynes .
Result of Action
The primary result of the action of 2,2-Difluoroethylamine hydrochloride is the formation of new chemical compounds. For example, when used as a precursor for difluoromethyl diazomethane species, the result is the formation of these species, which can then participate in further reactions .
Action Environment
The action of 2,2-Difluoroethylamine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the generation of difluoromethyl diazomethane species occurs in the presence of tert-butyl nitrite and acetic acid . Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the environment .
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
特性
IUPAC Name |
2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVKPVHTHFECBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593019 | |
| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79667-91-7 | |
| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the conformational behavior of 2,2-Difluoroethylamine hydrochloride unique?
A1: 2,2-Difluoroethylamine hydrochloride exhibits a phenomenon known as the "double gauche effect." [] This means that in its most stable conformation, the -NH3+ group prefers to be in a gauche orientation (60° dihedral angle) with both fluorine atoms on the adjacent carbon. This preference arises primarily from favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms, even in aqueous environments. [] While hyperconjugation and hydrogen bonding play a secondary role, electrostatic forces are the dominant factor governing this unusual conformational preference.
Q2: Can you describe a cost-effective method for synthesizing 2-Bromo-2,2-difluoroethylamine hydrochloride?
A2: A novel synthesis method utilizes readily available and inexpensive starting materials: ethyl bromodifluoroacetate and sodium borohydride. [] The process involves reacting ethyl bromodifluoroacetate with ammonia gas to yield 2-bromo-2,2-difluoroacetamide. Subsequent reduction using sodium borohydride in tetrahydrofuran, followed by acidification with hydrochloric acid, yields the desired 2-Bromo-2,2-difluoroethylamine hydrochloride. [] This method significantly reduces production costs compared to previous methods and is suitable for large-scale synthesis in kilogram quantities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)



![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)






